Trans-4-Decen-1-al, also known as Decenal-4-Trans, is an organic compound characterized by its aldehydic structure and a molecular formula of . It is a clear, light yellow liquid with a strong, fresh, citrus-like aroma reminiscent of orange and mandarin. This compound is primarily used in the fragrance industry due to its powerful and diffusive olfactory properties, making it an essential ingredient in perfumes and personal care products. Its unique scent profile includes notes of green and floral elements, contributing to its versatility in various formulations .
The compound is synthesized through the reaction of 1-octen-3-ol with ethyl vinyl ether, highlighting its reactivity and potential for further derivatization .
The synthesis of trans-4-Decen-1-al can be achieved through various methods:
These methods highlight the compound's accessibility for industrial applications .
Trans-4-Decen-1-al has several applications across different industries:
Its versatility makes it an attractive choice for formulators seeking natural ingredients with effective sensory profiles .
Trans-4-Decen-1-al shares structural similarities with several other compounds. Here are some comparable compounds:
Uniqueness of Trans-4-Decen-1-al:
Trans-4-Decen-1-al is distinguished by its powerful diffusion capabilities and unique citrus-orange scent profile that sets it apart from similar compounds. Its ability to function effectively as a top note in fragrances while also possessing potential biological activity underscores its significance within both the fragrance and food industries .
trans-4-Decen-1-al, with the molecular formula C₁₀H₁₈O and Chemical Abstracts Service registry number 65405-70-1, represents a significant organic compound in fragrance and flavor chemistry [2]. The synthesis of this unsaturated aldehyde requires sophisticated methodologies that maintain the trans-configuration of the double bond while introducing the aldehyde functionality with high selectivity and yield.
Industrial synthesis of trans-4-Decen-1-al employs several established methodologies, each optimized for specific production requirements and economic considerations [3] [4]. The most prevalent industrial approaches include direct oxidation of corresponding alcohols, synthetic routes utilizing readily available precursors, and multi-step synthetic sequences designed for high stereoselectivity.
Table 1: Industrial Production Pathways Comparison
| Methodology | Substrate | Key Reagent/Catalyst | Reaction Conditions | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Oxidation of trans-4-decene-1-ol | trans-4-Decene-1-ol | Pyridinium chlorochromate (PCC) | 20-25°C, dichloromethane, TLC monitoring | 80-85 | Simple one-step oxidation | Requires pre-formed alcohol substrate |
| Synthesis from 1-octen-3-ol | 1-Octen-3-ol | Ethyl vinyl ether | Controlled temperature and pressure | 70-75 | Direct coupling reaction | Limited substrate scope |
| Chemical synthesis from 5-bromo-trans-4-pentenal | 5-Bromo-trans-4-pentenal | n-Pentyl magnesium bromide | Three-step process with cross-coupling | 85-90 | High stereoselectivity, >99% trans purity | Multi-step process complexity |
The oxidation of trans-4-decene-1-ol using pyridinium chlorochromate represents the most straightforward industrial approach . This methodology requires careful temperature control between 20-25°C in dichloromethane solvent, with reaction progress monitored by thin-layer chromatography. The reaction proceeds through a chromium-mediated oxidation mechanism, converting the primary alcohol directly to the corresponding aldehyde with minimal side product formation.
Alternative industrial production utilizes the reaction between 1-octen-3-ol and ethyl vinyl ether under controlled conditions [2]. This approach provides good yields while utilizing readily available starting materials, though it requires precise control of temperature and pressure parameters to maintain selectivity.
The most sophisticated and stereoselectivite industrial synthesis employs 5-bromo-trans-4-pentenal as the starting material, proceeding through a three-step sequence involving aldehyde protection, cross-coupling, and deprotection [5]. This methodology, detailed in Chinese Patent CN107011136B, achieves exceptional stereoselectivity with trans-isomer purity exceeding 99%.
Table 2: Chemical Synthesis Steps from 5-Bromo-trans-4-pentenal
| Step | Reaction | Reagents | Conditions | Yield (%) | Product |
|---|---|---|---|---|---|
| 1. Aldehyde Protection | Acetalization with trimethyl orthoformate | Trimethyl orthoformate, methanol, acid catalyst (H₂SO₄) | 1.2-2 mol ratio, RT, 2-4 hours | 90-95 | 5-Bromo-trans-4-pentenal dimethanol acetal |
| 2. Cross-Coupling | Cross-coupling with n-pentyl magnesium bromide | n-Pentyl MgBr, organometallic catalyst (Pd/Ni complex) | Anhydrous benzene/ether, inert atmosphere | 85-90 | trans-4-Decenal dimethanol acetal |
| 3. Deprotection | Acid-catalyzed deprotection | Acetone, acid reagent (HCl/H₂SO₄/AcOH) | pH 1-3, 3-6 hours, 50°C | 80-85 | trans-4-Decen-1-al |
Aldehyde protection constitutes the critical first step in this synthetic sequence, preventing unwanted side reactions during the subsequent cross-coupling step [6] [7]. The protection strategy employs acetalization with trimethyl orthoformate in methanol under acid catalysis to form the corresponding dimethanol acetal.
Table 3: Aldehyde Protection Reactions Comparison
| Protection Method | Reagents | Formation Conditions | Stability | Deprotection Method | Deprotection Conditions | Selectivity |
|---|---|---|---|---|---|---|
| Dimethanol Acetal | Trimethyl orthoformate, methanol | Acid-catalyzed, RT | Stable to bases, nucleophiles | Aqueous acid, pH 1-3 | 3-6 hours, mild heating | Aldehydes over ketones |
| Diethanol Acetal | Ethanol, acid catalyst | Acid-catalyzed, reflux | Similar to dimethanol | Aqueous acid | 2-4 hours, mild heating | Aldehydes over ketones |
| Pyrrole Carbinol | Lithium pyrrolate, THF | -78°C, inert atmosphere | Stable to organometallics | DBU, NaOMe, or TBAF | RT, mild conditions | Highly chemoselective |
| Silyl Ether Protection | TBSCl, imidazole | 35°C, DMF | Very stable, long-term | TBAF or aqueous acid | RT, fast reaction | General protection |
The dimethanol acetal protection exhibits excellent stability toward nucleophilic and basic reagents while maintaining selectivity for aldehydes over ketones [8]. The formation proceeds under mild acidic conditions with trimethyl orthoformate serving as both the acetalization reagent and the dehydrating agent. The reaction mechanism involves initial protonation of the aldehyde carbonyl, followed by nucleophilic attack by methanol and subsequent elimination of water.
Alternative protection strategies include pyrrole carbinol formation using lithium pyrrolate at -78°C [9] [10]. This methodology demonstrates exceptional chemoselectivity toward aldehydes and provides products stable to organometallic reagents. Deprotection occurs under mild basic conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene, sodium methoxide, or tetrabutylammonium fluoride.
The cross-coupling step represents the key carbon-carbon bond forming reaction, extending the carbon chain while maintaining the trans-configuration of the double bond [5] [11]. This transformation employs n-pentyl magnesium bromide as the nucleophilic coupling partner in the presence of transition metal catalysts.
Table 4: Cross-Coupling Catalyst Systems
| Catalyst System | Metal Center | Ligand Type | Activity | Stereoselectivity | Cost | Stability | Preferred Solvent |
|---|---|---|---|---|---|---|---|
| Bis(triphenylphosphine)palladium dichloride | Palladium | Triphenylphosphine | High | Excellent (>99%) | High | Good | Anhydrous benzene |
| Bis(triphenylphosphine)nickel dichloride | Nickel | Triphenylphosphine | Moderate-High | Good (>95%) | Moderate | Moderate | Anhydrous THF |
| 1,3-Bis(diphenylphosphinopropane)nickel dichloride | Nickel | Diphenylphosphinopropane | High | Excellent (>99%) | Moderate | Good | Anhydrous ether |
| Tetrakis(triphenylphosphine)palladium | Palladium | Triphenylphosphine | Very High | Excellent (>99%) | Very High | Excellent | Anhydrous toluene |
The cross-coupling mechanism proceeds through the canonical oxidative addition, transmetallation, and reductive elimination sequence characteristic of palladium and nickel catalysis [11]. The protected aldehyde undergoes oxidative addition to the low-valent metal center, forming an organometallic intermediate. Subsequent transmetallation with the Grignard reagent introduces the pentyl chain, followed by reductive elimination to form the desired carbon-carbon bond while regenerating the catalyst.
Optimal reaction conditions require anhydrous solvents and inert atmosphere to prevent catalyst deactivation and Grignard reagent decomposition [5]. Temperature control proves critical, with reactions typically conducted at 0°C to room temperature to balance reaction rate with selectivity. The stereochemical integrity of the trans-double bond remains intact throughout the coupling process due to the absence of carbocation intermediates.
The final deprotection step regenerates the aldehyde functionality from the protected intermediate using mild acidic conditions [5]. This transformation requires careful optimization of reaction parameters to maximize yield while minimizing side product formation.
Table 7: Deprotection Techniques and Yield Optimization
| Deprotection Method | Concentration (mol/L) | pH Range | Temperature (°C) | Time (hours) | Yield (%) | Side Products | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|---|
| Aqueous HCl | 0.1-0.5 | 1-2 | 50-60 | 3-6 | 80-85 | Minimal | Fast reaction | Corrosive |
| Aqueous H₂SO₄ | 0.1-0.3 | 1-2 | 45-55 | 4-6 | 75-80 | Trace amounts | Clean reaction | Corrosive |
| Acetic Acid | 0.2-0.5 | 2-3 | 40-50 | 3-5 | 85-90 | Very low | Mild conditions | Slower rate |
| p-Toluenesulfonic acid | 0.1-0.2 | 1-2 | 60-70 | 2-4 | 80-85 | Low | High efficiency | Expensive reagent |
Acetic acid emerges as the optimal deprotection reagent, providing excellent yields of 85-90% with minimal side product formation [5]. The mild acidic conditions prevent over-oxidation or isomerization of the sensitive aldehyde product. The reaction proceeds through protonation of the acetal oxygen atoms, followed by nucleophilic attack by water and elimination of the alcohol protecting groups.
Several alternative synthetic approaches provide access to trans-4-Decen-1-al, each offering distinct advantages depending on available starting materials and desired reaction conditions [12] [13].
Table 5: Alternative Synthetic Routes
| Route | Starting Material | Key Reaction | Catalyst/Reagent | Stereoselectivity | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Oxidation Route | trans-4-Decene-1-ol | Oxidation | PCC, DMSO/oxalyl chloride | Not applicable | 80-90 | Simple, direct | Requires alcohol precursor |
| Wittig Reaction Route | Phosphonium ylide + aldehyde | Wittig olefination | Phosphonium salt, base | High (E-selective) | 70-80 | Predictable stereochemistry | Stoichiometric waste |
| Aldol Condensation Route | Acetaldehyde + octanal | Aldol condensation | Base catalyst | Moderate | 60-70 | Atom economical | Lower yields |
| Metathesis Route | Alkene precursors | Olefin metathesis | Metathesis catalyst | High (trans-selective) | 75-85 | High selectivity | Expensive catalysts |
The Wittig reaction route employs phosphonium ylides to achieve olefin formation with high trans-selectivity [14]. This methodology provides predictable stereochemical outcomes through the thermodynamically favored elimination pathway. However, the stoichiometric formation of triphenylphosphine oxide represents a significant waste stream limitation.
Achieving high stereoselectivity for the trans-configuration represents a fundamental challenge in trans-4-Decen-1-al synthesis [16] [17]. The thermodynamic stability of the trans-isomer compared to the cis-isomer drives selectivity in many synthetic approaches.
Stereoselectivity manifests through several mechanistic pathways [18]. In cross-coupling reactions, the retention of configuration results from the absence of carbocation intermediates that could lead to isomerization. The concerted nature of reductive elimination in palladium and nickel catalysis preserves the original stereochemistry of the starting material.
Wittig reactions demonstrate inherent selectivity for trans-products due to the thermodynamic preference for the less sterically hindered transition state during elimination [14]. The formation of the more stable trans-alkene occurs through the kinetically and thermodynamically favored pathway.
Temperature control proves crucial for maintaining stereoselectivity throughout synthetic sequences [5]. Elevated temperatures can promote isomerization through radical or ionic pathways, converting the desired trans-product to the thermodynamically less stable cis-isomer. Optimal reaction temperatures typically range from 0°C to 50°C depending on the specific transformation.
Modern synthetic approaches increasingly emphasize environmental sustainability and green chemistry principles in trans-4-Decen-1-al production [19] [20] [21].
Table 6: Green Chemistry Approaches
| Approach | Enzyme/Method | Substrate | Conditions | Environmental Benefits | Selectivity | Yield (%) | Scalability | Cost |
|---|---|---|---|---|---|---|---|---|
| Enzymatic Oxidation | Alcohol dehydrogenase | Primary alcohols | Aqueous, RT, pH 7-8 | No toxic solvents | High enantioselectivity | 60-80 | Limited | Moderate |
| Biocatalytic Synthesis | Aldehyde dehydrogenase | Aldehyde precursors | Aqueous, mild conditions | Biodegradable catalysts | High chemoselectivity | 70-85 | Moderate | Moderate-High |
| Solvent-Free Reactions | Neat reaction conditions | Solid-state reactions | No solvents, grinding | Zero solvent waste | Variable | 50-70 | Good | Low |
| Microwave-Assisted Synthesis | MW irradiation | Various substrates | Reduced time, energy | Energy efficient | Enhanced rates | 80-95 | Excellent | Moderate |
Enzymatic oxidation employs alcohol dehydrogenases to convert trans-4-decene-1-ol to the corresponding aldehyde under mild aqueous conditions [22] [23]. These biocatalytic processes operate at room temperature and physiological pH, eliminating the need for toxic organic solvents or harsh reaction conditions. The exceptional selectivity of enzymes provides high enantioselectivity when applicable, though substrate scope remains limited compared to chemical methods.
Aldehyde dehydrogenases offer an alternative biocatalytic approach for aldehyde synthesis from carboxylic acid precursors [24] [25]. These enzymes utilize nicotinamide adenine dinucleotide as a cofactor, operating under environmentally benign conditions while producing minimal waste. The high chemoselectivity of these enzymes prevents over-oxidation to carboxylic acids.
Solvent-free reaction conditions represent another green chemistry approach, eliminating organic solvent waste entirely [21]. These methodologies employ neat reaction conditions or solid-state grinding techniques to achieve chemical transformations. While yields may be lower than traditional solution-phase reactions, the elimination of solvent waste provides significant environmental benefits.
Microwave-assisted synthesis enhances reaction rates and energy efficiency while maintaining high yields [20]. The selective heating of polar reactants and solvents reduces reaction times from hours to minutes, significantly decreasing energy consumption. The enhanced mass transfer and heating efficiency of microwave irradiation often improve reaction yields compared to conventional heating methods.
Light-induced autoxidation provides an environmentally friendly method for aldehyde synthesis using sunlight or ultraviolet irradiation [26]. This approach utilizes molecular oxygen as the sole oxidant without requiring additional photocatalysts or additives. The renewable nature of solar energy makes this methodology particularly attractive for sustainable synthesis.
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